molecular formula C7H12ClNO2 B1430361 7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride CAS No. 1797796-23-6

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride

Cat. No. B1430361
CAS RN: 1797796-23-6
M. Wt: 177.63 g/mol
InChI Key: RPZJFVUBGWKTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 . It is a benzodiazepine derivative that exhibits sedative, anxiolytic, and anticonvulsant properties.


Molecular Structure Analysis

The molecular structure of 7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride consists of 7 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .

Scientific Research Applications

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reference material in chromatography and mass spectrometry. It helps in the calibration of instruments and ensures the accuracy of analytical methods such as NMR, HPLC, LC-MS, and UPLC .

Cold-Chain Transportation

This chemical is relevant in the study of cold-chain transportation, especially for pharmaceuticals. Its stability under various temperature conditions makes it an ideal candidate for research on storage and transportation of temperature-sensitive materials .

Chemical Education

As an example of a spirocyclic compound, it serves as an educational tool in chemical education, demonstrating the synthesis and properties of spiro compounds to students and researchers alike.

Each of these applications leverages the unique chemical properties of 7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride , making it a versatile compound in various scientific research fields. The information provided here is based on the latest available data and research practices as of my last update in 2021, supplemented by recent search results .

properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6-7(3-5-10-6)2-1-4-8-7;/h8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZJFVUBGWKTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride
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7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride
Reactant of Route 3
7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride
Reactant of Route 4
7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride
Reactant of Route 5
7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride
Reactant of Route 6
7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride

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